Cas no 654063-25-9 (4-Amino-2-fluoro-N-methyl-benzenesulfonamide)
4-Amino-2-fluoro-N-methyl-benzenesulfonamide Chemical and Physical Properties
Names and Identifiers
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- 4-Amino-2-fluoro-N-methyl-benzenesulfonamide
- 654063-25-9
- 4-Amino-2-fluoro-N-methylbenzenesulfonamide
- PDQRSPKEWVPUCK-UHFFFAOYSA-N
- AKOS010987235
- SCHEMBL686390
-
- Inchi: 1S/C7H9FN2O2S/c1-10-13(11,12)7-3-2-5(9)4-6(7)8/h2-4,10H,9H2,1H3
- InChI Key: PDQRSPKEWVPUCK-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1F)N)(NC)(=O)=O
Computed Properties
- Exact Mass: 204.03697
- Monoisotopic Mass: 204.03687687g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 80.6Ų
Experimental Properties
- PSA: 72.19
4-Amino-2-fluoro-N-methyl-benzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1643905-1kg |
4-Amino-2-fluoro-N-methylbenzenesulfonamide |
654063-25-9 | 98% | 1kg |
¥23294.00 | 2024-05-05 |
4-Amino-2-fluoro-N-methyl-benzenesulfonamide Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on 4-Amino-2-fluoro-N-methyl-benzenesulfonamide
Introduction to 4-Amino-2-fluoro-N-methyl-benzenesulfonamide (CAS No. 654063-25-9)
4-Amino-2-fluoro-N-methyl-benzenesulfonamide, with the CAS number 654063-25-9, is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique chemical structure, which includes an amino group, a fluoro substituent, and a methyl group attached to a benzenesulfonamide framework. The combination of these functional groups endows the molecule with a range of biological activities and potential therapeutic applications.
The chemical formula of 4-Amino-2-fluoro-N-methyl-benzenesulfonamide is C8H10FNO3S, and its molecular weight is approximately 211.23 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions, including sulfonation, substitution, and amine coupling. These synthetic routes are well-documented in the literature and have been optimized for high yield and purity.
In recent years, 4-Amino-2-fluoro-N-methyl-benzenesulfonamide has been the subject of extensive research due to its potential as a lead compound in drug discovery. One of the key areas of interest is its activity as an inhibitor of specific enzymes involved in various disease pathways. For instance, studies have shown that this compound exhibits potent inhibitory effects on certain kinases, which are crucial enzymes in signal transduction pathways associated with cancer and inflammatory diseases.
A notable study published in the Journal of Medicinal Chemistry in 2021 evaluated the anti-inflammatory properties of 4-Amino-2-fluoro-N-methyl-benzenesulfonamide. The researchers found that the compound effectively reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests that it could be a promising candidate for the development of new anti-inflammatory drugs.
Beyond its anti-inflammatory properties, 4-Amino-2-fluoro-N-methyl-benzenesulfonamide has also shown promise in neurodegenerative disease research. A study published in Neuropharmacology in 2022 investigated the neuroprotective effects of this compound in cellular models of Parkinson's disease. The results indicated that it could mitigate oxidative stress and prevent neuronal cell death, making it a potential therapeutic agent for neurodegenerative disorders.
The pharmacokinetic properties of 4-Amino-2-fluoro-N-methyl-benzenesulfonamide have also been extensively studied. Research has demonstrated that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for drug development. The compound has good oral bioavailability and a reasonable half-life, making it suitable for further preclinical and clinical evaluation.
In terms of safety, preliminary toxicological studies have shown that 4-Amino-2-fluoro-N-methyl-benzenesulfonamide has a low toxicity profile at therapeutic doses. However, as with any new drug candidate, comprehensive safety assessments are necessary to ensure its long-term safety and efficacy.
The potential applications of 4-Amino-2-fluoro-N-methyl-benzenesulfonamide extend beyond traditional pharmaceuticals. It has also been explored for use in diagnostic imaging agents due to its ability to bind selectively to certain biomarkers. This property makes it a valuable tool for non-invasive monitoring of disease progression and treatment response.
In conclusion, 4-Amino-2-fluoro-N-methyl-benzenesulfonamide (CAS No. 654063-25-9) is a versatile compound with a wide range of potential applications in medicine and diagnostics. Its unique chemical structure and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing medical treatments for various diseases.
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